8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Description
Synthesis Analysis
The synthesis of triazolopyridines, including 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives, can involve several strategies. One approach is the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, leading to various triazolopyridine compounds. This method allows for the preparation of halogen-functionalized triazolopyridines, which serve as versatile synthetic intermediates for further diversification through reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines has been determined through techniques such as single-crystal X-ray diffraction. These analyses confirm the expected structural features of the triazolopyridine core and provide insight into the stability and reactivity of these compounds. For example, the structure of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives has been elucidated, showing the influence of substituents on the molecular conformation and stability (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Triazolopyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These include ring rearrangements, such as the Dimroth rearrangement, and reactions under acidic or basic conditions that lead to the formation of diverse products. The presence of halogen atoms in the molecule, such as bromine, facilitates versatile synthetic transformations, enabling the introduction of different functional groups into the triazolopyridine scaffold (Tang et al., 2014).
Physical Properties Analysis
The physical properties of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. Single-crystal X-ray diffraction studies provide valuable information on the crystal packing and intermolecular interactions, which have implications for the compound's stability and reactivity (Dolzhenko et al., 2011).
Chemical Properties Analysis
The chemical properties of triazolopyridines, including reactivity towards nucleophiles and electrophiles, are central to their chemical versatility. The halogen atoms, such as bromine, in the molecule act as reactive sites for various coupling reactions, thereby enabling the synthesis of a wide range of substituted triazolopyridines with potential applications in medicinal chemistry and material science (Tang et al., 2014).
Future Directions
The TP heterocycle and its derivatives, including 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, continue to be a focus of research in medicinal chemistry due to their versatility and potential applications in drug design . Future research may focus on exploring new synthetic methods, investigating different mechanisms of action, and developing new TP derivatives with improved properties and efficacy.
properties
IUPAC Name |
8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMVFDDWZEINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346322 |
Source
|
Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
7169-96-2 |
Source
|
Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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